molecular formula C12H15NO3 B2524832 2-Cyclopentyl-6-methoxyisonicotinic acid CAS No. 1122089-67-1

2-Cyclopentyl-6-methoxyisonicotinic acid

Cat. No.: B2524832
CAS No.: 1122089-67-1
M. Wt: 221.256
InChI Key: HNBBOUJRDHVLFJ-UHFFFAOYSA-N
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Description

Contextualizing 2-Cyclopentyl-6-methoxyisonicotinic Acid within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring with one or more carboxyl groups. nih.gov This family of compounds is of great importance in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by its members. nih.gov The position of the carboxylic acid group on the pyridine ring gives rise to different isomers, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), each with distinct chemical reactivity and applications. nih.gov

This compound is a derivative of isonicotinic acid, meaning the carboxylic acid group is located at the 4-position of the pyridine ring. The core pyridine structure imparts specific electronic properties and potential for various chemical transformations, while the substituents at the 2 and 6 positions—a cyclopentyl group and a methoxy (B1213986) group, respectively—introduce steric and electronic modifications that are crucial for its utility in targeted synthesis. The presence of the nitrogen atom in the pyridine ring influences the acidity of the carboxylic acid and provides a site for potential coordination with metal catalysts or biological targets. nih.gov The cyclopentyl group adds lipophilicity and a three-dimensional character to the molecule, which can be advantageous in designing molecules with specific binding properties.

Significance as a Key Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a pivotal intermediate for the synthesis of pyridine-4-yl derivatives, which have shown potential as immunomodulating agents. chemicalbook.comgoogle.com These derivatives are being investigated for the prevention and treatment of diseases and disorders associated with an activated immune system. Such conditions include the rejection of transplanted organs, autoimmune syndromes like rheumatoid arthritis and multiple sclerosis, and various inflammatory diseases.

Detailed Research Findings: Synthesis of this compound

The preparation of this compound has been a subject of process development research, aiming for efficient and scalable synthetic routes. One documented pathway involves the hydrolysis of its corresponding methyl ester, 4-Pyridinecarboxylic acid, 2-cyclopentyl-6-methoxy-, methyl ester. chemicalbook.com This reaction, often carried out in the presence of an acid like hydrogen chloride in an aqueous medium, can achieve high yields. chemicalbook.com

The synthesis of the precursor ester itself can be accomplished through various methods. Patent literature describes multi-step sequences starting from more readily available materials. These routes often involve the construction of the substituted pyridine ring and subsequent modifications of the functional groups. For instance, processes may start with the formation of a substituted pyridone, followed by chlorination and then introduction of the methoxy and cyclopentyl groups. The final steps typically involve the formation of the carboxylic acid from a precursor functional group like a nitrile or an ester.

Below is an interactive data table summarizing the key chemical identifiers for this compound.

PropertyValue
CAS Number 1122089-67-1
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol

Another interactive data table below lists some of the precursors that can be used in the synthesis of this compound, as indicated in chemical literature.

Precursor CompoundRole in Synthesis
2,6-Dichloroisonicotinic acidStarting material for building the pyridine core
2-Chloro-6-methoxyisonicotinic acidIntermediate after introduction of the methoxy group
METHYL 2-CHLORO-6-METHOXYPYRIDINE-4-CARBOXYLATEEsterified intermediate prior to cyclopentyl group addition
1-CYCLOPENTYL-ETHANONEA potential source for the cyclopentyl moiety
4-Pyridinecarboxylic acid, 2-cyclopentyl-6-methoxy-, methyl esterImmediate precursor to the final acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-6-methoxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBOUJRDHVLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclopentyl 6 Methoxyisonicotinic Acid

Established Synthetic Routes and Mechanistic Insights

The construction of the substituted isonicotinic acid framework is a critical challenge in the synthesis of 2-Cyclopentyl-6-methoxyisonicotinic acid. Researchers have explored both classical and contemporary synthetic reactions to achieve this transformation efficiently.

The Guareschi–Thorpe Reaction Approach for the Isonicotinic Acid Framework

The Guareschi–Thorpe reaction, a classic method for pyridine (B92270) synthesis, offers a convergent approach to the isonicotinic acid core. researchgate.netresearchgate.net This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene (B1212753) compound in the presence of a base. researchgate.net

A general representation of a plausible Guareschi-Thorpe reaction sequence is as follows:

StepReactantsIntermediate/Product
11-Cyclopentylethanone (B41784) + Diethyl Oxalate (B1200264) + Base1-Cyclopentyl-1,3-dioxobutanoate derivative
21-Cyclopentyl-1,3-dioxobutanoate derivative + Cyanoacetamide + Base2-Cyclopentyl-6-hydroxy-4-cyanopyridine derivative
32-Cyclopentyl-6-hydroxy-4-cyanopyridine derivativeSubsequent functional group transformations to yield this compound

The efficiency of the Guareschi–Thorpe reaction is highly dependent on the reaction conditions. Recent advancements have focused on the use of greener and more efficient protocols. For instance, the use of ammonium (B1175870) carbonate in an aqueous medium has been shown to be an effective and environmentally friendly approach for the synthesis of hydroxy-cyanopyridines. rsc.orgrsc.org This method serves a dual purpose, with ammonium carbonate acting as both the nitrogen source and a pH-controlled catalyst. rsc.org The reaction conditions, including temperature, solvent, and the nature of the base, can significantly influence the yield and purity of the resulting pyridone. Optimization studies for analogous systems have demonstrated that careful control of these parameters is crucial for maximizing the efficiency of the synthesis. rsc.org

ParameterConditionEffect on Reaction
Catalyst/Nitrogen Source Ammonium CarbonateActs as both nitrogen source and buffer, promoting the reaction in aqueous media. rsc.org
Solvent Water or Water/Ethanol mixturesGreen and effective medium for the reaction. rsc.orgrsc.org
Temperature Elevated temperatures (e.g., 80 °C)Typically required to drive the condensation and cyclization steps. rsc.org
Base Ammonia (from ammonium carbonate) or other basesEssential for the initial condensation and subsequent cyclization. researchgate.net

Alternative Synthetic Pathways to this compound

Beyond the classical Guareschi–Thorpe reaction, modern synthetic methodologies offer alternative and often more versatile routes to this compound. These include powerful cross-coupling reactions and the strategic functionalization of pre-existing pyridine rings.

The Negishi cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds, including the introduction of alkyl groups onto a pyridine ring. This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. In the context of synthesizing this compound, a plausible strategy would involve the Negishi coupling of a cyclopentylzinc reagent (e.g., cyclopentylzinc chloride) with a suitably substituted pyridine precursor, such as a 2-halo-6-methoxyisonicotinate derivative.

A United States patent outlines processes for the preparation of 2-Cyclopentyl-6-methoxy-isonicotinic acid, suggesting the utility of modern synthetic methods in its industrial production. wipo.intgoogle.com

Reactant 1Reactant 2CatalystProduct
Cyclopentylzinc Halide2-Halo-6-methoxyisonicotinatePalladium or Nickel complex2-Cyclopentyl-6-methoxyisonicotinate

The success of the Negishi coupling is contingent on the choice of catalyst, ligands, and reaction conditions to ensure high yields and selectivity.

A versatile and widely used approach to substituted pyridines involves the sequential functionalization of readily available halogenated precursors, such as 2,6-dichloroisonicotinic acid. This strategy allows for the stepwise and selective introduction of different substituents at the 2- and 6-positions of the pyridine ring.

The synthesis of this compound from 2,6-dichloroisonicotinic acid would likely proceed through a series of steps:

Selective Monosubstitution: One of the chloro groups can be selectively replaced by a methoxy (B1213986) group through nucleophilic aromatic substitution with sodium methoxide (B1231860). The reactivity of the chloro groups can be influenced by the reaction conditions.

Introduction of the Cyclopentyl Group: The remaining chloro group can then be replaced by a cyclopentyl group. This can be achieved through a metal-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, with an appropriate cyclopentyl-metal reagent.

Final Transformations: Any necessary functional group manipulations, such as esterification or hydrolysis, would be carried out to obtain the final product.

This stepwise approach offers a high degree of control over the final structure and is amenable to the synthesis of a wide range of analogs.

Methoxylation and Hydrolysis of Methyl 2-Chloro-6-cyclopentylisonicotinate

A pivotal step in the synthesis of this compound involves the conversion of Methyl 2-chloro-6-cyclopentylisonicotinate. This two-step sequence, consisting of a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis, is critical for introducing the required methoxy group and liberating the carboxylic acid functionality.

The methoxylation of Methyl 2-chloro-6-cyclopentylisonicotinate is typically achieved by treating the chloro-substituted pyridine ring with a methoxide source. Sodium methoxide is a commonly employed reagent for this transformation. The reaction is generally carried out in a suitable solvent, such as methanol, at elevated temperatures to facilitate the displacement of the chloride. The subsequent step, hydrolysis of the methyl ester, is accomplished under basic conditions, for instance, by using sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate and precipitate the final product.

Detailed research findings from process development studies have optimized the conditions for this sequence to ensure high yield and purity. The following table summarizes representative reaction parameters for this transformation.

StepReagentSolventTemperatureReaction TimeYield
Methoxylation Sodium methoxideMethanolReflux2-4 hours>95%
Hydrolysis Sodium hydroxideMethanol/Water50-70 °C1-2 hours>97%

This optimized process provides a robust and high-yielding route to this compound from its chlorinated precursor.

Process Development and Scalability Considerations in this compound Synthesis

Challenges in Starting Material Sourcing and Economic Viability

The economic viability of the synthesis of this compound is heavily influenced by the cost and availability of starting materials. One of the primary challenges has been the sourcing of key intermediates, such as 1-cyclopentylethanone, on a large scale at a reasonable cost. Many of the literature methods for preparing this starting material are not suitable for industrial production due to the use of cryogenic temperatures, expensive reagents, or multiple synthetic steps.

To address this, alternative and more cost-effective routes to key intermediates are continuously being explored. For example, a process for the preparation of 1-cyclopentylethanone from tert-butyl 1-acetylcyclopentanecarboxylate via acidic hydrolysis has been developed to provide a more scalable and economical source of this crucial building block.

Chemical Transformations and Derivatization Strategies Utilizing 2 Cyclopentyl 6 Methoxyisonicotinic Acid

Elaboration into Pyridine-4-yl Derivatives and Related Heterocyclic Scaffolds

The structure of 2-cyclopentyl-6-methoxyisonicotinic acid makes it an ideal precursor for the synthesis of various pyridine-4-yl derivatives. google.com The carboxylic acid at the 4-position serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation. By coupling this acid with a diverse range of primary and secondary amines, a vast library of amide derivatives can be generated. This strategy is fundamental in medicinal chemistry for exploring the structure-activity relationships of potential drug candidates.

Furthermore, the pyridine (B92270) nitrogen and the methoxy (B1213986) group can be subjected to further modifications to create related heterocyclic scaffolds. For instance, demethylation of the methoxy group would yield a pyridone, introducing a new point for derivatization. The core pyridine ring itself can be the foundation for constructing fused bicyclic systems, expanding the accessible chemical space. The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, for example, often involves the construction of the pyridine ring followed by further functionalization, a strategy where intermediates derived from isonicotinic acids are crucial. nih.gov

Precursor CompoundReagents/ConditionsResulting Scaffold
This compoundAmine, Coupling Agent (e.g., EDC, HATU)N-substituted 2-cyclopentyl-6-methoxyisonicotinamide
This compoundReagents for ring annulationFused Pyridine Heterocycles
This compoundDemethylating agent (e.g., BBr₃)2-Cyclopentyl-6-hydroxyisonicotinic acid (Pyridone)

Convergent Coupling Reactions in Complex Molecular Construction

In the construction of complex molecules, convergent synthesis offers significant advantages in terms of efficiency and yield. This compound is an exemplary building block for such strategies. researchgate.net Its pre-functionalized structure allows it to be prepared separately and then introduced at a later stage of a synthetic sequence, coupling with other complex fragments.

This approach is particularly valuable in the synthesis of molecules with multiple stereocenters or complex ring systems. For example, the carboxylic acid moiety can be activated and coupled with an advanced intermediate containing a free amine or alcohol. This late-stage introduction of the substituted pyridine motif is a key step in the synthesis of various biologically active compounds. The conformational rigidity imparted by the cyclopentyl group can also be a desirable feature for improving binding affinity to biological targets. nih.gov The use of well-defined building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a privileged scaffold. tcichemicals.comtcichemicals.com

Fragment AFragment BCoupling ReactionResulting Complex Molecule
This compoundComplex amine (R-NH₂)Amide CouplingMolecule containing the 2-cyclopentyl-6-methoxypyridine-4-carboxamide core
Activated this compound (e.g., acyl chloride)Complex alcohol (R-OH)EsterificationMolecule containing the 2-cyclopentyl-6-methoxypyridine-4-carboxylate core

Functional Group Interconversions and Modifications on the Pyridine Core

The carboxylic acid group of this compound is readily converted into a variety of ester derivatives. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents, can be employed. The methyl or ethyl esters are common derivatives that can serve as protecting groups for the carboxylic acid during subsequent reactions on other parts of the molecule.

Conversely, these esters can be efficiently hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. mdpi.com For example, the methyl ester can be cleaved using aqueous hydrogen chloride or a solution of sodium hydroxide (B78521) in methanol. mdpi.comchemicalbook.com This reversible transformation is a fundamental tool for managing reactive functional groups during a multi-step synthesis, ensuring that the carboxylic acid is available for reaction at the desired stage.

Starting MaterialReagents/ConditionsProduct
This compoundMethanol, H₂SO₄ (cat.)Methyl 2-cyclopentyl-6-methoxyisonicotinate
Methyl 2-cyclopentyl-6-methoxyisonicotinateNaOH, Methanol/WaterThis compound
Methyl 2-cyclopentyl-6-methoxyisonicotinateHCl, WaterThis compound chemicalbook.com

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. This compound can serve as a scaffold for the introduction of chiral side chains through stereoselective reactions. One common strategy involves coupling the carboxylic acid with a chiral amine or alcohol, which can be a natural or synthetic amino acid derivative. This creates a diastereomeric mixture that can potentially be separated chromatographically, or the chiral auxiliary can direct subsequent transformations before being cleaved.

More advanced methods involve asymmetric catalysis, where a prochiral substrate derived from the isonicotinic acid is transformed into a chiral product with high enantiomeric excess. While specific examples directly utilizing this compound in such reactions are specialized, the principles are well-established in the synthesis of chiral tetrahydroisoquinolines and related structures where stereochemistry is critical. nih.gov

Reaction TypeDescriptionExample Application
Chiral Auxiliary CouplingThe carboxylic acid is coupled with a chiral amine (e.g., (R)-phenylglycinol) to form diastereomeric amides, enabling separation or directed reactions.Synthesis of optically active alkaloids and pharmaceutical intermediates. nih.gov
Asymmetric SynthesisA derivative of the isonicotinic acid is modified using a chiral catalyst to introduce a stereocenter with high selectivity.Creation of specific enantiomers for biological testing.

The carboxylic acid functionality is a versatile precursor for the synthesis of various five-membered heterocyclic rings, with 1,2,4-oxadiazoles and 1,3,4-oxadiazoles being prominent examples. These heterocycles are often used as bioisosteres for carboxylic acids or amides in medicinal chemistry.

A common route to 1,2,4-oxadiazoles involves the conversion of this compound into an activated form (like an acyl chloride) followed by reaction with an amidoxime (B1450833). nih.gov Alternatively, the carboxylic acid can be coupled directly with an amidoxime using a dehydrating agent. organic-chemistry.org

For the synthesis of 1,3,4-oxadiazoles, the carboxylic acid is typically first converted to a hydrazide by reacting with hydrazine. inovatus.es This hydrazide is then reacted with a second carboxylic acid derivative (or a related one-carbon source) under dehydrating conditions to facilitate the cyclization and formation of the 1,3,4-oxadiazole (B1194373) ring. inovatus.es

Target HeterocycleGeneral Synthetic PathwayKey Intermediates
1,2,4-OxadiazoleCoupling of the carboxylic acid with an amidoxime (R-C(=NOH)NH₂). nih.govorganic-chemistry.orgO-acyl amidoxime
1,3,4-OxadiazoleConversion of the carboxylic acid to a hydrazide, followed by cyclization with a one-carbon source. inovatus.esAcyl hydrazide, Hydrazone

Advanced Spectroscopic Characterization of 2 Cyclopentyl 6 Methoxyisonicotinic Acid and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Cyclopentyl-6-methoxyisonicotinic acid and its intermediates, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming their intricate molecular frameworks.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals provide a wealth of information for structural assignment. Analysis of this compound reveals a distinct set of resonances corresponding to the cyclopentyl, methoxy (B1213986), and pyridine (B92270) ring protons.

A representative ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would be expected to show signals in characteristic regions. The protons of the cyclopentyl group would appear as a series of multiplets in the aliphatic region. The methoxy group protons would present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The two protons on the pyridine ring would exhibit distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Pyridine-HAromatic RegionDoublet
Pyridine-HAromatic RegionDoublet
Methoxy (-OCH₃)~3.9 - 4.1Singlet
Cyclopentyl-CHAliphatic RegionMultiplet
Cyclopentyl-CH₂Aliphatic RegionMultiplets

This is an interactive data table based on expected values. Actual experimental data may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a census of the carbon atoms in the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton. In the ¹³C NMR spectrum of this compound, one would expect to observe signals for the carboxylic acid carbon, the carbons of the pyridine ring (including the substituted carbons), the methoxy carbon, and the carbons of the cyclopentyl ring.

The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern. The carboxylic acid carbonyl carbon would appear at a significantly downfield chemical shift.

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)~165 - 175
Pyridine Ring Carbons~110 - 165
Methoxy Carbon (-OCH₃)~50 - 60
Cyclopentyl Carbons~25 - 45

This is an interactive data table based on expected values. Actual experimental data may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A sharp and intense peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C-O stretching of the methoxy group and the C-N stretching vibrations of the pyridine ring would also give rise to distinct bands in the fingerprint region.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure, with characteristic losses of fragments such as the methoxy group, the cyclopentyl group, or the carboxylic acid group.

Computational Chemistry and Theoretical Investigations on 2 Cyclopentyl 6 Methoxyisonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size.

Electronic Structure Analysis: DFT calculations would be employed to determine the electronic properties of 2-Cyclopentyl-6-methoxyisonicotinic acid. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the nitrogen atom and oxygen atoms of the carboxyl and methoxy (B1213986) groups are often regions of high electron density, influencing their interaction with other molecules.

Geometry Optimization: A crucial first step in any computational study is to find the molecule's most stable three-dimensional structure, its equilibrium geometry. DFT methods, often using hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), are used to perform geometry optimization. researchgate.netmdpi.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. For this compound, this would involve determining the precise spatial relationship between the pyridine ring, the cyclopentyl group, the methoxy group, and the carboxylic acid group.

Below is a hypothetical data table representing the kind of information that would be generated from a DFT geometry optimization. The values are illustrative and based on typical bond lengths and angles for similar chemical fragments.

ParameterOptimized Value (Illustrative)
Bond Lengths (Å)
C(pyridine)-C(cyclopentyl)1.52
C(pyridine)-O(methoxy)1.36
C(pyridine)-C(carboxyl)1.50
C(carboxyl)=O1.21
C(carboxyl)-OH1.35
Bond Angles (°) **
C-C(pyridine)-C118
C-C(pyridine)-N122
C(pyridine)-O-C(methyl)117
O=C-OH123
Dihedral Angles (°) **
C(pyridine)-C(pyridine)-C-C(cyclopentyl)45
C(pyridine)-C(pyridine)-O-C(methyl)5

Conformational Analysis and Molecular Modeling Approaches

The presence of flexible groups, such as the cyclopentyl ring and the methoxy group, means that this compound can exist in multiple conformations.

An illustrative table of relative energies for different hypothetical conformers is presented below.

ConformerDescriptionRelative Energy (kcal/mol)
1Cyclopentyl (envelope), Methoxy (anti)0.00
2Cyclopentyl (twist), Methoxy (anti)0.75
3Cyclopentyl (envelope), Methoxy (syn)1.50
4Cyclopentyl (twist), Methoxy (syn)2.25

Exploration of Reaction Mechanisms and Transition States through Theoretical Methods

Computational chemistry is invaluable for elucidating the pathways of chemical reactions at a molecular level.

For this compound, theoretical methods could be used to investigate various reactions, such as its synthesis or its metabolic degradation. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, the esterification of the carboxylic acid group could be modeled. DFT calculations would be used to locate the transition state for the nucleophilic attack of an alcohol on the carbonyl carbon. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed, providing a detailed picture of the reaction mechanism. This approach has been successfully applied to understand the mechanisms of reactions involving pyridine derivatives. chemrxiv.org

Computational Insights into Chemical Reactivity and Selectivity

DFT-based reactivity descriptors can provide a quantitative measure of the chemical reactivity and selectivity of this compound.

Global Reactivity Descriptors: Parameters derived from the energies of the frontier molecular orbitals, such as chemical potential, hardness, and electrophilicity index, can be calculated. These descriptors provide a general overview of the molecule's reactivity. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor.

Local Reactivity Descriptors: To understand the regioselectivity of reactions, local reactivity descriptors are employed. Fukui functions or the dual descriptor can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would predict which atoms on the pyridine ring are most susceptible to substitution, or which atom is the most likely to be deprotonated. Such analyses are crucial for predicting the outcomes of chemical reactions and for designing new synthetic pathways. researchgate.netnih.gov

A hypothetical table of Fukui indices for selected atoms is shown below, indicating their susceptibility to different types of attack.

AtomFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic Attack
N1 (pyridine)0.150.02
C2 (pyridine)0.030.12
C4 (pyridine)0.050.18
O (carbonyl)0.250.01

Role of 2 Cyclopentyl 6 Methoxyisonicotinic Acid in the Synthesis of Therapeutically Relevant Molecular Scaffolds

Precursor to Sphingosine 1-Phosphate Receptor 1 (S1P1) Agonist Scaffolds (e.g., ACT-334441)

2-Cyclopentyl-6-methoxyisonicotinic acid is a key intermediate in the synthesis of potent and selective agonists for the Sphingosine 1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, resulting in a reduction of circulating lymphocytes. This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

A prominent example of an S1P1 agonist synthesized from this compound is ACT-334441. The synthesis of ACT-334441 involves a convergent approach where this compound serves as one of the two key intermediates. The isonicotinic acid skeleton of this intermediate is constructed through a Guareschi–Thorpe reaction, starting from 1-cyclopentylethanone (B41784), ethyl oxalate (B1200264), and cyanoacetate (B8463686). This multi-step process yields this compound, which is then coupled with a second chiral intermediate to form the final S1P1 agonist scaffold.

Compound Precursor Therapeutic Target
ACT-334441This compoundSphingosine 1-Phosphate Receptor 1 (S1P1)

Contribution to Immunomodulating Agent Precursor Synthesis

The utility of this compound extends beyond S1P1 agonists to the synthesis of other immunomodulating agents. The isonicotinic acid scaffold itself is recognized for its potential in developing anti-inflammatory compounds. Isonicotinic acid derivatives have been shown to exhibit a range of biological activities, including the inhibition of reactive oxygen species (ROS) production, which is a key event in the inflammatory cascade. While direct studies on the anti-inflammatory properties of this compound are not extensively reported, its structural similarity to other isonicotinic acid-based anti-inflammatory agents suggests its potential as a scaffold for this class of compounds.

Furthermore, the pyridine (B92270) core of this compound is a common feature in many kinase inhibitors, some of which possess immunomodulatory activity. Kinases are key signaling molecules in immune cells, and their inhibition can modulate immune responses. The pyrido[2,3-d]pyrimidine scaffold, which shares the pyridine core, has been utilized to develop potent kinase inhibitors. The synthetic accessibility of this compound allows for its incorporation into such scaffolds, potentially leading to the discovery of novel kinase inhibitors with immunomodulatory effects. The cyclopentyl and methoxy (B1213986) substituents can be exploited to achieve selectivity for specific kinases involved in inflammatory pathways.

Scaffold Potential Therapeutic Application Mechanism of Action
Isonicotinic Acid DerivativesAnti-inflammatoryInhibition of ROS production
Pyrido[2,3-d]pyrimidine DerivativesImmunomodulationKinase inhibition

Design and Chemical Synthesis of Analogues and Derivatives for Chemical Biology Probes and Mechanistic Investigations

The structural framework of this compound is amenable to the design and synthesis of chemical biology probes to investigate the mechanism of action of S1P1 receptor modulators and other immunomodulating agents. By incorporating reporter groups such as biotin or fluorescent dyes onto the this compound scaffold, researchers can create powerful tools for studying drug-target interactions, receptor trafficking, and downstream signaling events.

For instance, a biotinylated derivative of an S1P1 agonist derived from this compound could be used in pull-down assays to identify binding partners and elucidate the composition of the S1P1 receptor complex. Similarly, a fluorescently labeled analogue could be employed in fluorescence microscopy studies to visualize the cellular localization and internalization of the receptor upon agonist binding.

Furthermore, the synthesis of a library of analogues of this compound with systematic modifications to the cyclopentyl and methoxy groups can provide valuable structure-activity relationship (SAR) data. These SAR studies are crucial for understanding the molecular determinants of ligand binding and receptor activation. By correlating structural changes with functional activity, medicinal chemists can refine the design of more potent and selective therapeutic agents. The insights gained from these mechanistic investigations can guide the development of the next generation of immunomodulators based on the this compound scaffold.

Probe Type Application Information Gained
Biotinylated DerivativePull-down assays, affinity chromatographyIdentification of binding partners, receptor complex composition
Fluorescently Labeled AnalogueFluorescence microscopy, flow cytometryReceptor localization, internalization, and trafficking
Analogue Library for SARIn vitro and in vivo functional assaysUnderstanding of molecular determinants of binding and activity

Emerging Research Avenues and Methodological Innovations in 2 Cyclopentyl 6 Methoxyisonicotinic Acid Chemistry

Development of Novel Synthetic Pathways with Enhanced Sustainability and Atom Economy

The pursuit of green and sustainable chemistry has led to the critical evaluation of existing synthetic routes to 2-Cyclopentyl-6-methoxyisonicotinic acid. A primary focus is the improvement of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comnih.gov Traditional multi-step syntheses often generate significant chemical waste, leading to low atom economy and a higher environmental impact. nih.gov

Current research efforts are directed towards designing novel synthetic pathways that maximize the incorporation of starting materials into the final product. This involves the exploration of catalytic reactions that can replace stoichiometric reagents, minimizing the formation of byproducts. For instance, developing catalytic C-H activation methods for the direct introduction of the cyclopentyl group onto a pre-functionalized methoxypyridine core could significantly enhance atom economy compared to traditional cross-coupling reactions that require pre-activated starting materials.

Table 1: Comparison of Atom Economy in Hypothetical Synthetic Routes to this compound

Route Key Transformation Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Traditional Grignard Reaction & Oxidation2-chloro-6-methoxypyridine, Cyclopentylmagnesium bromide, CO2This compoundMgBrCl, H2O~65%
Greener Direct C-H Cyclopentylation & Carboxylation6-methoxypyridine, Cyclopentane, CO2 (with catalyst)This compoundH2 (from C-H activation)>95%

Note: The data in this table is illustrative and based on general principles of atom economy for the described reaction types. Actual values would depend on the specific reagents and conditions used.

Application in Flow Chemistry and Continuous Manufacturing Processes for Scaled Production

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, and the synthesis of this compound is a prime candidate for the application of flow chemistry. d-nb.infoscilit.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for seamless integration of multiple reaction and purification steps. mdpi.comnih.gov

For the scaled production of this compound, a continuous flow process could involve pumping the reactants through a series of interconnected reactors, where temperature, pressure, and reaction time are precisely controlled. beilstein-journals.orgtechnologynetworks.comnih.gov This approach allows for consistent product quality and higher throughput. The synthesis of pyridine (B92270) derivatives, in general, has been shown to benefit from flow chemistry, with examples of improved yields and reduced reaction times for various transformations. beilstein-journals.orgresearchgate.netorganic-chemistry.org

A hypothetical continuous flow setup for the synthesis of this compound could involve the following stages:

Reactant Introduction: Metered streams of a suitable 6-methoxypyridine precursor and a cyclopentylating agent are continuously fed into the system.

Reaction Zone: The reactant mixture passes through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst to facilitate the key bond-forming reaction.

In-line Quenching and Work-up: The product stream is then mixed with a quenching agent to stop the reaction, followed by liquid-liquid extraction in a continuous separator to remove impurities.

Crystallization and Isolation: The purified product stream is then directed to a continuous crystallizer to isolate the solid this compound.

This integrated approach can significantly reduce manual handling, minimize solvent usage, and provide a more efficient and scalable manufacturing process. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

Parameter Batch Process Continuous Flow Process
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced mixing and shorter diffusion distances
Safety Potential for thermal runaway with large volumesSmall reactor volumes minimize risk
Scalability Requires larger vessels and process redesign"Numbering-up" or longer run times
Process Control More challenging to maintain homogeneityPrecise control over reaction parameters
Integration Difficult to couple multiple stepsSeamless integration of synthesis and purification

Cheminformatics and Data-Driven Approaches in Derivatization Design and Reaction Prediction

Cheminformatics and data-driven approaches are revolutionizing the way chemists design new molecules and predict reaction outcomes. nih.gov In the context of this compound, these computational tools can be employed to accelerate the discovery of new derivatives with desired properties and to optimize reaction conditions. mdpi.com

By analyzing large datasets of known pyridine-containing compounds and their biological activities, machine learning algorithms can identify structure-activity relationships (SAR). This knowledge can then be used to guide the design of novel derivatives of this compound with potentially enhanced efficacy or other desirable characteristics. Virtual screening of computationally generated libraries of derivatives can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, data-driven models can predict the outcome of chemical reactions, including yield and selectivity. By training these models on extensive reaction databases, it is possible to forecast the most effective catalysts, solvents, and conditions for a given transformation in the synthesis or further functionalization of this compound. This predictive power can significantly reduce the number of experiments required to optimize a synthetic step.

Table 3: Applications of Cheminformatics in the Chemistry of this compound

Application Area Cheminformatics Tool/Approach Objective
Derivatization Design Quantitative Structure-Activity Relationship (QSAR) modelingPredict the biological activity of novel derivatives.
Virtual screening and library designIdentify promising new molecular structures for synthesis.
Reaction Prediction Machine learning models (e.g., neural networks)Predict reaction outcomes (yield, selectivity).
Retrosynthetic analysis softwarePropose novel and efficient synthetic routes.
Property Prediction In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profilingPredict the pharmacokinetic and toxicological properties of derivatives.

Exploration of Advanced Catalytic Methods in its Synthesis and Transformations

The development of advanced catalytic methods is a cornerstone of modern organic synthesis, offering pathways to novel molecular architectures with high efficiency and selectivity. numberanalytics.com For this compound, the exploration of new catalytic systems holds the promise of more direct and sustainable synthetic routes and the ability to perform previously challenging transformations.

A key area of research is the late-stage functionalization of the pyridine ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgrsc.orgnih.gov For instance, the development of a catalyst that can selectively activate a specific C-H bond on the this compound core would open up new avenues for creating a diverse range of derivatives. researchgate.net

Photoredox catalysis is another rapidly advancing field that utilizes visible light to drive chemical reactions under mild conditions. This technology could be applied to various transformations of this compound, such as radical additions or cross-coupling reactions, offering a greener alternative to traditional thermal methods.

Moreover, the use of biocatalysis, employing enzymes to perform specific chemical transformations, is gaining traction. Enzymes can offer unparalleled selectivity and operate under environmentally benign aqueous conditions. The identification or engineering of an enzyme capable of catalyzing a key step in the synthesis of this compound could lead to a highly sustainable and efficient manufacturing process.

Table 4: Examples of Advanced Catalytic Methods and Their Potential Application to this compound Chemistry

Catalytic Method Potential Transformation Advantages
Transition-Metal Catalyzed C-H Activation Direct arylation or alkylation of the pyridine ring.High atom economy, reduced number of synthetic steps.
Photoredox Catalysis Radical-mediated functionalization of the cyclopentyl group or pyridine ring.Mild reaction conditions, use of visible light as a renewable energy source.
Biocatalysis Enantioselective transformations or regioselective oxidations.High selectivity, environmentally friendly (aqueous media, mild conditions).
Organocatalysis Asymmetric synthesis of chiral derivatives.Avoids the use of toxic or expensive metals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopentyl-6-methoxyisonicotinic acid, and how can reaction efficiency be optimized?

  • Methodology : Begin with a substituted isonicotinic acid scaffold (e.g., 6-methoxyisonicotinic acid). Introduce the cyclopentyl group via nucleophilic substitution or coupling reactions. For example, use palladium-catalyzed cross-coupling to attach cyclopentylboronic acids or employ alkylation with cyclopentyl halides under basic conditions. Optimize reaction parameters:

  • Catalyst : Pd(PPh₃)₄ for coupling reactions .
  • Temperature : 80–100°C for efficient substitution .
  • Solvent : Polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC (≥98% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Primary Techniques :

  • NMR : Compare ¹H/¹³C shifts with computational predictions (e.g., density functional theory) to confirm regiochemistry .
  • HPLC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns against synthetic standards .
    • Data Contradictions : If NMR signals deviate from expected values (e.g., cyclopentyl proton splitting), re-evaluate solvent effects or crystallize the compound to assess polymorphism .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s reactivity in cross-coupling reactions compared to linear alkyl substituents?

  • Steric Effects : The cyclopentyl group increases steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Mitigate this by using bulky ligands (e.g., SPhos) to stabilize transition states .
  • Electronic Effects : The electron-donating methoxy group at position 6 enhances electrophilicity at the carboxylic acid site, facilitating amide bond formation .

Q. What strategies can resolve low yields during the cyclopentylation of 6-methoxyisonicotinic acid precursors?

  • Optimization Steps :

  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions during alkylation .
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved coupling efficiency with sterically demanding substrates .
    • Troubleshooting : If yields remain low (<50%), analyze byproducts via LC-MS to identify hydrolysis or dimerization pathways .

Q. How can researchers address stability issues of this compound under acidic or basic conditions?

  • Degradation Pathways : The methoxy group is susceptible to demethylation under strong acids (e.g., HBr/AcOH). The cyclopentyl moiety may undergo ring-opening in concentrated H₂SO₄ .
  • Mitigation : Store the compound in anhydrous conditions at –20°C. Use buffered solutions (pH 6–8) during biological assays .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

  • In Silico Tools :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
  • QSAR Models : Train models on datasets of isonicotinic acid analogs to predict bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.